molecular formula C29H28N4O6 B1237787 5-O-[(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 123852-99-3

5-O-[(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B1237787
CAS No.: 123852-99-3
M. Wt: 528.6 g/mol
InChI Key: CSBQPRGTYHAYKS-AATRIKPKSA-N
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Preparation Methods

The synthesis of F 0401 involves several steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar compounds often involve the use of metal-based catalysts and specific reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

F 0401 undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

F 0401 has several applications in scientific research, including:

Comparison with Similar Compounds

F 0401 is unique in its dual action as both a calcium antagonist and a platelet-activating factor antagonist. Similar compounds include:

These compounds share some similarities with F 0401 but differ in their specific molecular targets and mechanisms of action.

Properties

CAS No.

123852-99-3

Molecular Formula

C29H28N4O6

Molecular Weight

528.6 g/mol

IUPAC Name

5-O-[(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C29H28N4O6/c1-19-25(28(34)38-3)27(23-7-4-8-24(16-23)33(36)37)26(20(2)31-19)29(35)39-15-5-6-21-9-11-22(12-10-21)17-32-14-13-30-18-32/h4-14,16,18,27,31H,15,17H2,1-3H3/b6-5+

InChI Key

CSBQPRGTYHAYKS-AATRIKPKSA-N

Isomeric SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC/C=C/C2=CC=C(C=C2)CN3C=CN=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=C(C=C2)CN3C=CN=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=C(C=C2)CN3C=CN=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC

Synonyms

((+-)-(E)-3-(4-(1-imidazolyl)methylphenyl)-2-propen-1-yl)methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate
F 0401
F-0401

Origin of Product

United States

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